

An In-depth Technical Guide to 2-Cyclohexylpropanoic Acid (CAS 6051-13-4)

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Compound of Interest

Compound Name: 2-Cyclohexylpropanoic acid

Cat. No.: B1359865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclohexylpropanoic acid** (CAS 6051-13-4), a versatile carboxylic acid with significant potential in organic synthesis and as a scaffold for the development of novel therapeutic agents. This document collates available data on its physicochemical properties, synthesis, and biological applications, with a focus on its role in the development of cytotoxic agents and viral protease inhibitors.

Chemical and Physical Properties

2-Cyclohexylpropanoic acid is a saturated fatty acid characterized by a cyclohexyl ring attached to the alpha-position of a propanoic acid moiety. Its chemical structure contributes to its hydrophobic nature, influencing its solubility and reactivity.^[1] While detailed experimental data for the racemic mixture (CAS 6051-13-4) is not extensively published, a summary of computed and available experimental data for the compound and its enantiomers is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	PubChem[2]
Molecular Weight	156.22 g/mol	PubChem[2][3]
IUPAC Name	2-cyclohexylpropanoic acid	PubChem[2]
CAS Number	6051-13-4	-
Canonical SMILES	CC(C1CCCCC1)C(=O)O	PubChem[2]
InChI	InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)	PubChem[2]
InChIKey	VRLUSLNMNQAPOH-UHFFFAOYSA-N	PubChem[2]
Appearance	Colorless to pale yellow liquid or solid	CymitQuimica[1]
Melting Point	46-47 °C ((S)-enantiomer)	Echemi[4]
Boiling Point	95 °C at 0.2 Torr ((S)-enantiomer)	Echemi[4]
Density	1.019 ± 0.06 g/cm ³ ((S)-enantiomer)	Echemi[4]
pKa	4.79 ± 0.10 ((S)-enantiomer)	Echemi[4]
XLogP3	3.0	PubChem[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Cyclohexylpropanoic acid**. While full, detailed spectra are often behind paywalls or require registration on spectral databases, the availability of key spectroscopic data has been confirmed.

Data Type	Availability	Source
^{13}C NMR	Available	PubChem, SpectraBase[5]
^1H NMR	Not explicitly found, but expected to be available with ^{13}C NMR data.	-
Mass Spectrum (GC-MS)	Available	PubChem, SpectraBase[3][5]
Infrared (IR) Spectrum	Vapor Phase IR Available	PubChem, SpectraBase[5]

Note: Researchers can typically access these spectra through institutional subscriptions to databases such as SpectraBase, or by requesting the Certificate of Analysis (COA) from commercial suppliers.

Synthesis Protocols

While a specific, detailed laboratory-scale synthesis protocol for **2-Cyclohexylpropanoic acid** (CAS 6051-13-4) is not readily available in the public domain, a relevant industrial synthesis for a derivative, allyl cyclohexyl propionate, provides a viable route to the core structure.

Synthesis of Cyclohexylpropionic Acid Methyl Ester (Intermediate)

This protocol is adapted from a patented method for the production of a derivative.[6]

Reaction: Hydrogenation of methyl cinnamate.

Protocol:

- Dissolve methyl cinnamate in a suitable solvent (e.g., ethanol, ethyl acetate).
- Add a Raney's nickel catalyst to the solution.
- Introduce hydrogen gas into the reaction vessel under pressure.
- Maintain the reaction under appropriate temperature and pressure until the hydrogenation is complete, monitoring by techniques such as TLC or GC.

- Upon completion, filter off the catalyst.
- Remove the solvent under reduced pressure to yield cyclohexylpropionic acid methyl ester.

Subsequent Hydrolysis: The resulting methyl ester can be hydrolyzed to the desired **2-Cyclohexylpropanoic acid** using standard procedures, such as refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.

Biological Activity and Applications

2-Cyclohexylpropanoic acid serves as a valuable building block in the synthesis of biologically active molecules. Its derivatives have shown promise in oncology and virology.

Cytotoxic Activity of Ester Derivatives

Ester derivatives of a related compound, (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, have demonstrated significant cytotoxic activity against various human leukemic cell lines.[5] The non-esterified parent compound, however, was found to be inactive in the tested models.

Cell Line	Ethyl Ester IC ₅₀ (μM)
HL-60	10.7 - 45.4
REH	10.7 - 45.4
MOLT-4	10.7 - 45.4
KG-1	10.7 - 45.4
JVM-2	10.7 - 45.4
K-562	10.7 - 45.4

The cytotoxic mechanism of these derivatives is believed to be through the induction of caspase-independent apoptosis, which is associated with oxidative stress and mitochondrial dysfunction.

Inhibitors of Norovirus 3CL Protease

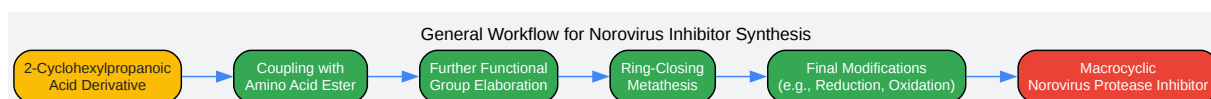
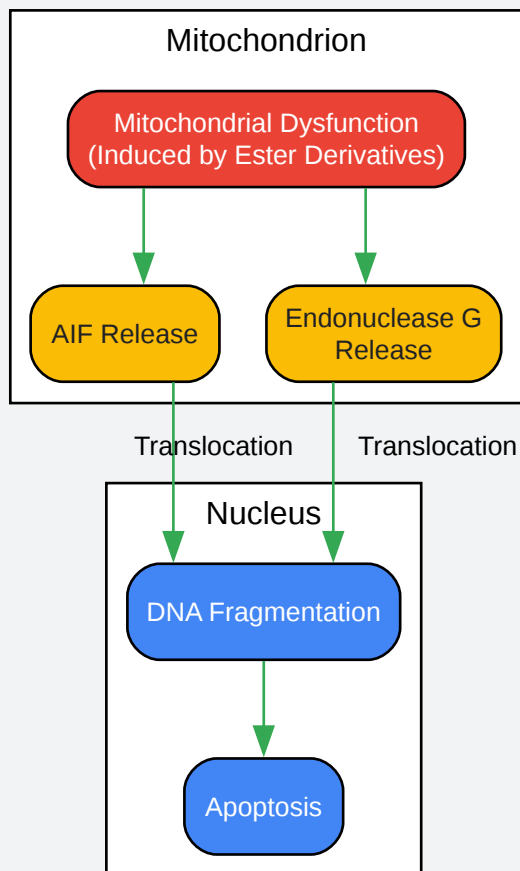
2-Cyclohexylpropanoic acid derivatives are key components in the synthesis of macrocyclic inhibitors of the norovirus 3C-like protease (3CLpro).^[7] This protease is essential for the replication of the norovirus, making it a prime target for antiviral drug development.^[7] The synthesis of these inhibitors involves complex multi-step procedures where the cyclohexylpropanoic acid moiety often serves as a hydrophobic element that can interact with the enzyme's active site.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Cytotoxicity

The cytotoxic activity of the ester derivatives of related cyclohexylpropanoic acids is linked to a caspase-independent apoptosis pathway. This pathway is initiated by mitochondrial dysfunction.

Proposed Caspase-Independent Apoptosis Pathway



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